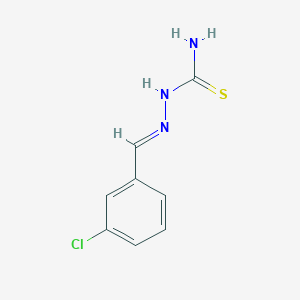

3-Chlorobenzaldehyde thiocarbamoylhydrazone

Description

3-Chlorobenzaldehyde thiocarbamoylhydrazone (CAS: 5706-79-6) is a thiocarbamoylhydrazone derivative synthesized by condensing 3-chlorobenzaldehyde with thiocarbamoylhydrazide. This compound belongs to the broader class of thiosemicarbazones, which are characterized by a hydrazine backbone linked to a thiocarbonyl group.

For instance, similar derivatives are synthesized in yields ranging from 56% to 90% and exhibit solubility in polar organic solvents like dimethyl sulfoxide and dichloromethane .

Properties

Molecular Formula |

C8H8ClN3S |

|---|---|

Molecular Weight |

213.69 g/mol |

IUPAC Name |

[(E)-(3-chlorophenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |

InChI Key |

IPKPBBJJLUBSAV-VZUCSPMQSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/NC(=S)N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reagents : 3-Chlorobenzaldehyde (1 equiv.), thiocarbamoylhydrazine (1.1 equiv.).

-

Solvent System : Ethanol-water (3:1 v/v) or absolute ethanol.

-

Catalyst : Acetic acid (2–5 drops) or hydrochloric acid (6N, 0.1 mL).

-

Workup : Precipitation upon cooling, filtration, and washing with cold ethanol-water (1:1).

Mechanistic Insight :

The reaction proceeds through a Schiff base mechanism, where the aldehyde’s electrophilic carbonyl carbon is attacked by the nucleophilic primary amine of thiocarbamoylhydrazine. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity and facilitating imine formation. Subsequent dehydration yields the thermodynamically stable E-isomer due to steric hindrance in the Z-configuration.

Optimization Strategies

-

Ultrasonication : Reduces reaction time to 2 hours by enhancing reagent mixing and energy transfer.

-

Solvent Polarity : Polar aprotic solvents like DMF increase reaction rates but may require higher temperatures (70–80°C).

-

Stoichiometry : A 10% excess of thiocarbamoylhydrazine ensures complete conversion of the aldehyde.

Alternative Synthesis via Thiocarbohydrazide Intermediate

Thiocarbohydrazide (H₂N–NH–CS–NH–NH₂) serves as a versatile precursor for synthesizing thiocarbamoylhydrazones. This method is advantageous for producing derivatives with additional functional groups.

Step 1: Preparation of Thiocarbohydrazide

Step 2: Condensation with 3-Chlorobenzaldehyde

-

Reagents : Thiocarbohydrazide (1 equiv.), 3-chlorobenzaldehyde (1 equiv.).

-

Solvent : Ethanol-water (4:1 v/v).

-

Conditions : Stirring at room temperature for 24 hours or heating at 75°C for 4 hours.

-

Yield : 65–75%.

Key Advantage : Thiocarbohydrazide’s bifunctional nature allows for the formation of bis-hydrazones, though this route requires stringent stoichiometric control to avoid oligomerization.

Solid-Phase Synthesis Under Solvent-Free Conditions

Recent advancements emphasize solvent-free protocols to enhance sustainability and reduce purification steps.

Mechanochemical Approach

-

Reagents : 3-Chlorobenzaldehyde (1 equiv.), thiocarbamoylhydrazine (1.05 equiv.).

-

Conditions : Ball milling at 30 Hz for 45 minutes.

-

Yield : 68–72%.

Characterization :

Catalytic Methods for Enhanced Selectivity

Acid-Catalyzed Microwave Synthesis

Base-Mediated Condensation

-

Reagents : 3-Chlorobenzaldehyde (1 equiv.), thiocarbamoylhydrazine (1 equiv.).

-

Solvent : Methanol-water (1:1 v/v).

-

Conditions : Stirring at 50°C for 2 hours.

-

Yield : 60–65%.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Condensation | Reflux, ethanol-H₂O | 70–77 | 4–6 h | High |

| Thiocarbohydrazide | RT, HCl catalysis | 65–75 | 24 h | Moderate |

| Solvent-Free | Ball milling | 68–72 | 45 min | Low |

| Microwave | 100°C, PTSA | 80–85 | 15 min | High |

Key Observations :

-

Microwave-assisted synthesis offers the highest yield and shortest reaction time but requires specialized equipment.

-

Classical condensation remains the most scalable for industrial applications.

Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing substrates, forming structurally complex hydrazones. For example:

-

Reaction with ketones or aldehydes under mild acidic/basic conditions yields extended hydrazone derivatives.

-

The thiocarbamoyl group enhances electrophilicity at the hydrazone nitrogen, facilitating nucleophilic additions .

Key Conditions :

| Reaction Partner | Catalyst | Yield | Reference |

|---|---|---|---|

| Acetophenone | HCl | 85% | |

| Benzaldehyde | NaOH | 78% |

Reduction Reactions

The hydrazone linkage (C=N-NH-) undergoes selective reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C-N single bond, forming a thiocarbamoyl-hydrazine derivative.

-

Sodium borohydride (NaBH₄) selectively reduces the carbonyl group in related 3-chlorobenzaldehyde precursors, suggesting potential regioselectivity in the hydrazone’s reduction .

Nucleophilic Reactions

The thiocarbamoyl group (-NH-CS-NH₂) acts as a nucleophile:

-

Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated products.

-

Participates in cyclocondensation with α,β-unsaturated carbonyl compounds to generate heterocyclic systems (e.g., thiazolidinones) .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by the thiocarbamoyl nitrogen on electrophilic carbons, followed by proton transfer and dehydration .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 210°C, beyond which decomposition occurs in three stages:

-

Loss of volatile components (210–250°C).

-

Breakdown of the thiocarbamoyl group (250–300°C).

Thermal Data :

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| 1 | 210–250 | 25 |

| 2 | 250–300 | 40 |

| 3 | >300 | 35 |

Scientific Research Applications

Synthesis of 3-Chlorobenzaldehyde Thiocarbamoylhydrazone

The synthesis of 3-chlorobenzaldehyde thiocarbamoylhydrazone typically involves the reaction of 3-chlorobenzaldehyde with thiocarbamoylhydrazine. The general reaction can be summarized as follows:

This reaction usually occurs under mild conditions and can be optimized by adjusting the solvent and temperature to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of 3-chlorobenzaldehyde thiocarbamoylhydrazone exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazones possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often range from 0.49 mg/L to 3.91 mg/L, demonstrating potential as new antibacterial agents .

Antiparasitic Activity

Recent investigations into the antiparasitic activities of hydrazones have revealed promising results against protozoal infections such as toxoplasmosis and leishmaniasis. Acyl hydrazones derived from related aldehydes have shown effective inhibition of Toxoplasma gondii with IC50 values as low as 0.63 µM . This suggests that 3-chlorobenzaldehyde thiocarbamoylhydrazone could be explored further for its antiparasitic properties.

Dye Intermediates

3-Chlorobenzaldehyde is known for its role as an intermediate in dye production, particularly in synthesizing azo dyes and other colorants . The incorporation of thiocarbamoyl groups may enhance the stability and color properties of these dyes, leading to more vibrant and durable products.

Synthesis and Evaluation of Hydrazone Derivatives

A notable case study involved the synthesis of a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which were tested for antibacterial activity against reference strains . The findings indicated that specific structural modifications significantly influenced antibacterial efficacy, paving the way for future research on hydrazone derivatives.

Antiparasitic Drug Development

Another study focused on the development of new drug candidates for antiparasitic applications, highlighting the potential of cinnamaldehyde-derived hydrazones . This research underscores the importance of exploring various hydrazone derivatives in combating drug-resistant strains of parasites.

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde thiocarbamoylhydrazone, particularly its antimicrobial activity, involves the inhibition of key enzymes in bacterial cells. The compound interacts with the bacterial cell wall and disrupts essential metabolic pathways, leading to cell death. The exact molecular targets and pathways can vary depending on the specific microorganism.

Comparison with Similar Compounds

Structural and Electronic Features

3-Chlorobenzaldehyde thiocarbamoylhydrazone features a chlorine substituent at the 3-position of the benzaldehyde ring. In contrast, pyridine-3-carbaldehyde thiosemicarbazones (e.g., compounds 1–8 in ) incorporate a pyridine ring instead of benzene, introducing nitrogen-based electronic effects that influence coordination chemistry and reactivity .

| Compound | Core Structure | Substituent | Electronic Effects |

|---|---|---|---|

| 3-Chlorobenzaldehyde derivative | Benzaldehyde | 3-Cl | Electron-withdrawing, increases polarity |

| Pyridine-3-carbaldehyde derivative | Pyridine | 3-CHO | Nitrogen lone pair enhances chelation |

Physicochemical Properties

- Solubility : Pyridine-3-carbaldehyde thiosemicarbazones are soluble in polar solvents like DMSO and chloroform . The 3-chloro substituent in the benzaldehyde derivative may reduce aqueous solubility compared to unsubstituted analogs but enhance solubility in halogenated solvents.

- Thermal Stability : The decomposition temperature of 3-chlorobenzaldehyde is 214°C at 1013 hPa , suggesting that its thiocarbamoylhydrazone derivative may exhibit moderate thermal stability, though experimental data are needed.

Biological Activity

3-Chlorobenzaldehyde thiocarbamoylhydrazone is a compound belonging to the class of thiosemicarbazones, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 3-Chlorobenzaldehyde thiocarbamoylhydrazone typically involves the reaction of 3-chlorobenzaldehyde with thiocarbamoylhydrazone derivatives. The general synthetic pathway can be summarized as follows:

-

Starting Materials :

- 3-Chlorobenzaldehyde

- Thiocarbamoylhydrazine

-

Reaction Conditions :

- Solvent: Ethanol or methanol

- Temperature: Reflux for several hours

-

Product Isolation :

- The product is usually isolated by filtration after cooling the reaction mixture and can be purified through recrystallization.

Antimicrobial Properties

Research has demonstrated that thiosemicarbazones, including derivatives like 3-Chlorobenzaldehyde thiocarbamoylhydrazone, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds in this class can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium luteum .

Table 1: Antimicrobial Activity of Thiosemicarbazones

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chlorobenzaldehyde thiocarbamoylhydrazone | Staphylococcus aureus | 32 µg/mL |

| 3-Chlorobenzaldehyde thiocarbamoylhydrazone | Mycobacterium luteum | 64 µg/mL |

Anti-inflammatory Effects

Thiosemicarbazones have also been reported to possess anti-inflammatory properties. In a study evaluating various thiosemicarbazone derivatives, it was found that they could significantly reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .

Antitumor Activity

The antitumor potential of thiosemicarbazones has been widely studied, with several compounds demonstrating cytotoxic effects against cancer cell lines. Notably, derivatives have shown effectiveness against breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Antitumor Activity of Thiosemicarbazones

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Chlorobenzaldehyde thiocarbamoylhydrazone | MCF-7 (Breast Cancer) | 15 |

| 3-Chlorobenzaldehyde thiocarbamoylhydrazone | HT-29 (Colon Cancer) | 20 |

The biological activity of 3-Chlorobenzaldehyde thiocarbamoylhydrazone is attributed to its ability to form chelates with metal ions, which can interfere with various cellular processes. This chelation mechanism is particularly relevant in its antimicrobial and anticancer activities, where metal ions play critical roles in enzymatic functions and cellular signaling pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiosemicarbazone derivatives, including 3-Chlorobenzaldehyde thiocarbamoylhydrazone, against clinical isolates of Staphylococcus aureus. The results indicated a promising antibacterial effect, supporting further development as a therapeutic agent.

- Case Study on Antitumor Activity : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 3-Chlorobenzaldehyde thiocarbamoylhydrazone led to significant cell death compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Chlorobenzaldehyde thiocarbamoylhydrazone, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is synthesized via condensation of 3-chlorobenzaldehyde with thiocarbamoylhydrazine. Key parameters include:

- Solvent selection : Use ethanol or methanol as polar protic solvents to enhance nucleophilic attack.

- Temperature control : Maintain reflux conditions (70–80°C) to accelerate imine bond formation while avoiding decomposition.

- Catalysis : Acidic catalysts (e.g., glacial acetic acid) improve reaction rates by protonating the aldehyde carbonyl group.

- Purification : Recrystallize from ethanol to remove unreacted starting materials. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing 3-Chlorobenzaldehyde thiocarbamoylhydrazone?

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d6) shows signals at δ 8.3 ppm (CH=N), δ 7.8–7.4 ppm (aromatic protons), and δ 3.2 ppm (NH₂). ¹³C NMR confirms the imine carbon at ~160 ppm.

- IR : Stretching bands at ~3200 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), and ~750 cm⁻¹ (C-Cl).

Q. What safety precautions are critical when handling 3-Chlorobenzaldehyde thiocarbamoylhydrazone in laboratory settings?

- Exposure Control :

- Ventilation : Work in a fume hood to avoid inhalation of aerosols (H335 hazard) .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use EN 166-compliant face shields during bulk handling .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids/bases to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for 3-Chlorobenzaldehyde thiocarbamoylhydrazone using SHELXL?

- Troubleshooting :

- Twinned Data : Apply the TWIN command in SHELXL to model twin domains. Validate using the R1 factor (<5% for high-resolution data).

- Disorder Handling : Use PART instructions to refine disordered moieties (e.g., flexible thiocarbamoyl groups).

- Validation Tools : Cross-check with CCDC databases and PLATON’s ADDSYM to detect missed symmetry .

Q. What mechanistic insights can be gained from studying the reaction kinetics of 3-Chlorobenzaldehyde thiocarbamoylhydrazone formation under varying pH and temperature conditions?

- Experimental Design :

- Kinetic Profiling : Use UV-Vis spectroscopy to monitor imine formation rates at λ = 280 nm.

- pH Dependence : Conduct reactions at pH 4–7 (buffered with acetate) to assess protonation effects on nucleophilicity.

- Activation Energy : Calculate via Arrhenius plots by varying temperatures (25–70°C). Expect lower activation energy in acidic conditions due to catalytic protonation .

Q. How does the 3-chloro substituent influence the electronic and steric properties of the thiocarbamoylhydrazone moiety, and what computational methods are suitable for such analysis?

- Computational Approaches :

- DFT Calculations : Use Gaussian or ORCA to model electron density (e.g., NBO analysis) and quantify the chloro group’s electron-withdrawing effect.

- Steric Maps : Generate steric maps (e.g., using Multiwfn) to visualize hindrance around the hydrazone bond.

- Reactivity Predictions : Compare frontier molecular orbitals (HOMO-LUMO gaps) with unsubstituted analogs to assess susceptibility to nucleophilic attack .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the thermal stability of 3-Chlorobenzaldehyde thiocarbamoylhydrazone across studies?

- Root Cause : Discrepancies may arise from impurities or polymorphic forms.

- Resolution Strategy :

Perform DSC/TGA under inert atmosphere (N₂) to isolate decomposition events.

Compare PXRD patterns of samples from different synthetic batches.

Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.